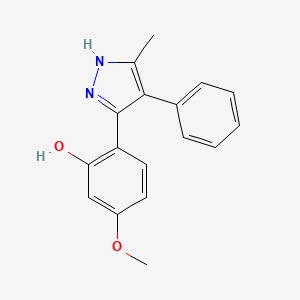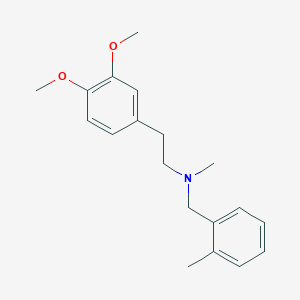![molecular formula C20H23ClN2O3 B5745541 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP was initially developed as an antidepressant, but it has been found to have psychoactive effects and is commonly used as a recreational drug. Despite its recreational use, TFMPP has also been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine is not fully understood. However, it is believed to act on serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to have a range of biochemical and physiological effects. In animal models, 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to increase locomotor activity and induce hyperthermia. Additionally, 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to have anxiolytic and antidepressant effects, as well as antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine in lab experiments is its potential therapeutic properties. 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine may be a potential candidate for the treatment of anxiety, depression, and cancer. However, one limitation of using 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine in lab experiments is its psychoactive effects. 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to have hallucinogenic properties, which may interfere with the interpretation of results in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine. One direction is to further investigate its potential therapeutic properties, specifically its anxiolytic, antidepressant, and antitumor effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine. Finally, research is needed to develop safer and more effective derivatives of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine for use in therapeutic applications.
Métodos De Síntesis
The synthesis of 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine involves the reaction of 1-(2-chloro-5-methylphenoxy)acetyl chloride with 4-(3-methoxyphenyl)piperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been the subject of scientific research due to its potential therapeutic properties. 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, 1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine has been found to have antitumor properties, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-6-7-18(21)19(12-15)26-14-20(24)23-10-8-22(9-11-23)16-4-3-5-17(13-16)25-2/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZADFKNCJUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5745465.png)
![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)

![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)



![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)

![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)
